![molecular formula C7H10N2O2 B1331667 (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 96193-26-9](/img/structure/B1331667.png)

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Overview

Description

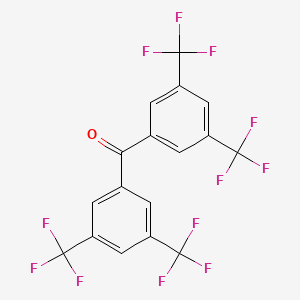

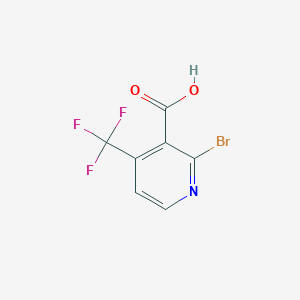

“®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a chemical compound with the molecular formula C7H10N2O2 . It has an average mass of 154.167 Da and a monoisotopic mass of 154.074234 Da . This compound has been identified as a bioactive metabolite produced by the marine bacteria Bacillus tequilensis MSI45 .

Molecular Structure Analysis

The molecular structure of “®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” has been analyzed using spectroscopic techniques such as Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectroscopy (LC–MS) .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 447.9±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 38.1±0.4 cm3, a polar surface area of 49 Å2, and a molar volume of 116.3±5.0 cm3 .Scientific Research Applications

Antibacterial Agent

®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has shown promising results as an antibacterial agent. A study demonstrated its effectiveness against multidrug-resistant Staphylococcus aureus , with minimum inhibitory concentrations (MIC) indicating potent bacterial growth inhibition .

Anticancer Activity

This compound has been characterized for its anticancer potential. It exhibited inhibitory effects on cancer cell lines such as A549 (lung carcinoma) , MDA-MB-231 (breast cancer) , and Caco-2 (colorectal cancer) , suggesting its application in cancer therapy .

Antifungal Applications

In agricultural research, ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified as a potential fungicide. It was found effective against Fusarium oxysporum , a pathogen responsible for wilt disease in tomatoes, indicating its use in plant protection .

Kinase Inhibition

Kinase inhibitors are vital in treating various diseases, including cancer. Pyrrolopyrazine derivatives, including ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, have shown activity in inhibiting kinases, which could lead to the development of new medications .

Anti-Inflammatory Uses

The anti-inflammatory properties of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione make it a candidate for treating inflammatory diseases. Its mechanism of action could provide insights into new anti-inflammatory drugs .

Mechanism of Action

Target of Action

The primary target of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is multidrug-resistant Staphylococcus aureus . This compound has shown a potent inhibitory effect on this bacterium, suggesting that it may interfere with essential biological processes within these cells .

Biochemical Pathways

Given its antimicrobial activity, it is likely that this compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has demonstrated potent antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus . It has been shown to have a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L −1 and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L −1 .

Action Environment

The efficacy and stability of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione may be influenced by various environmental factors. For instance, the compound was isolated from a marine bacteria Bacillus tequilensis MSI45 , suggesting that it may be particularly stable and effective in marine environments.

Safety and Hazards

While specific safety and hazard information for “®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOHLURDBZHNGG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)

![[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B1331608.png)